molecular formula C17H23NO4 B3431887 2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid CAS No. 936214-27-6

2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid

Cat. No. B3431887
CAS RN: 936214-27-6
M. Wt: 305.4 g/mol
InChI Key: JMGPFPCMFPOHHV-UHFFFAOYSA-N
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Description

2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic acid, also known as Boc-TNA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a derivative of amino acid and has a unique structure that makes it a promising candidate for various biochemical and physiological studies.

Scientific Research Applications

Photocatalytic Applications

(BiO)2CO3 (BOC), an intergrowth texture material, is gaining attention for its photocatalytic properties. Despite a wide band gap limiting visible light absorption, various strategies, including BOC-based nanocomposites and nonmetal doping, have been developed to enhance its visible light-driven photocatalytic performance. The enhanced photocatalytic activity is attributed to interactions like the p–n junction and Schottky junction, surface plasmon resonance (SPR) effect, and tunable electronic band structures, making BOC a potential candidate for applications in healthcare, humidity sensors, and supercapacitors (Ni et al., 2016).

Peptide Studies

The spin label amino acid TOAC, a paramagnetic amino acid, has been instrumental in studying peptides and peptide synthesis. It has helped analyze backbone dynamics and secondary structure, interacting with membranes and enabling studies on ligands and fragments of GPCR, host defense peptides, phospholamban, and β-amyloid. It also serves as a valuable probe for paramagnetic relaxation enhancement NMR studies, indicating its utility in peptide–protein and peptide–nucleic acid interactions (Schreier et al., 2012).

Analytical Methods for Environmental Samples

Analytical methods for semi-quantification of total naphthenic acids in oil sands process affected water have been reviewed. The synthesis of calibration standards and use of surrogate and internal standards are crucial. These methods, using mass spectrometry, provide insights into the environmental behavior of naphthenic acids and inform the design of future standard methods (Kovalchik et al., 2017).

Biomedical Applications

Highly branched polymers based on poly(amino acid)s are gaining interest for biomedical applications due to their biocompatibility, biodegradability, and metabolizable degradation products. These polymers, especially those based on L-lysine, L-glutamic acid, and L-aspartic acid, show potential as delivery vehicles for genes and drugs and as antiviral compounds. Their structural diversity, including dendrimers, dendrigrafts, and hyperbranched polymers, opens avenues for non-viral gene delivery vectors and drug delivery systems (Thompson & Scholz, 2021).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-9-8-11-6-4-5-7-12(11)10-13/h4-7,13-14H,8-10H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGPFPCMFPOHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC2=CC=CC=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646965, DTXSID801130553
Record name [(tert-Butoxycarbonyl)amino](1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-2-naphthaleneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid

CAS RN

936214-27-6, 51522-22-6
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-2-naphthaleneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936214-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(tert-Butoxycarbonyl)amino](1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-2-naphthaleneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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